3-(2-Bromoethoxy)phenol
Overview
Description
3-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol, where a bromine atom is attached to the ethoxy group at the third position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)phenol typically involves the reaction of resorcinol with 1,2-dibromoethane in the presence of potassium hydroxide. The reaction is carried out under reflux in methanol for 24 hours. After the reaction, the mixture is cooled, and the residual solid is removed by filtration. The filtrate is then evaporated to yield this compound as an oil .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of resorcinol and 1,2-dibromoethane, along with appropriate reaction conditions, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenols.
Oxidation Reactions: Quinones.
Reduction Reactions: Hydroquinones.
Scientific Research Applications
3-(2-Bromoethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:
Antioxidant Response: Activation of the nuclear erythroid factor 2 (Nrf2) pathway.
Anti-inflammatory Effects: Inhibition of cyclooxygenase 2 (COX-2) and cytokines through the nuclear factor-kappa B (NF-kB) pathway.
Cell Survival and Apoptosis: Modulation of cell survival or apoptosis pathways.
Comparison with Similar Compounds
3-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:
- 2-(2-Bromoethoxy)phenol
- 4-(2-Bromoethoxy)phenol
- 3-(2-Chloroethoxy)phenol
Uniqueness: The unique positioning of the bromine atom in this compound imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-bromoethoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPKCFBHGRHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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